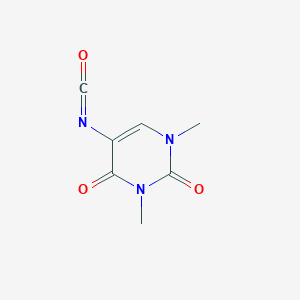

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

説明

特性

IUPAC Name |

5-isocyanato-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9-3-5(8-4-11)6(12)10(2)7(9)13/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVKLXBLKNTARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618520 | |

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-61-6 | |

| Record name | 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Synthesis from Precursor Compounds

One of the primary methods for synthesizing 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves the reaction of 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with an isocyanate. The reaction typically proceeds under mild conditions and can be represented as follows:

$$

\text{5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione} + \text{R-NCO} \rightarrow \text{this compound} + \text{by-products}

$$

- Reagents : Isocyanates (e.g., phenyl isocyanate).

- Conditions : Typically carried out in an organic solvent such as dichloromethane or acetonitrile.

- Yield : Yields can vary between 70% to 90% depending on the specific isocyanate used and reaction conditions.

One-Pot Synthesis

Another effective approach is a one-pot synthesis involving the condensation of 5,6-diamino derivatives with isocyanates and other reagents such as carbonyl compounds. This method simplifies the synthesis process by combining multiple steps into a single reaction.

- Combine 5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with an isocyanate and a carbonyl compound.

- Heat the mixture under reflux for several hours.

- Purify the resulting product through recrystallization.

- Reduces the number of purification steps.

- Increases overall yield by minimizing intermediate losses.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Synthesis | Isocyanate | Mild conditions in solvent | 70 - 90 |

| One-Pot Synthesis | Isocyanate + Carbonyl Compound | Reflux | 75 - 85 |

Research Findings

Recent studies have shown that modifications in reaction conditions significantly affect the yield and purity of the synthesized compound. For instance:

Temperature Control : Higher temperatures can lead to increased yields but may also promote side reactions.

Solvent Choice : The use of polar aprotic solvents has been linked to improved solubility and reactivity of starting materials.

化学反応の分析

Types of Reactions

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form cyclic adducts.

Hydrolysis: In the presence of water or aqueous solutions, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide at room temperature.

Cycloaddition Reactions: These reactions often require catalysts such as Lewis acids and are conducted under mild heating (50-100°C).

Hydrolysis: Hydrolysis reactions are performed in aqueous solutions at ambient temperatures.

Major Products Formed

Urea Derivatives: Formed from nucleophilic substitution reactions.

Cyclic Adducts: Resulting from cycloaddition reactions.

Amines: Produced from hydrolysis reactions.

科学的研究の応用

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This reactivity can be harnessed for the modification of proteins and other biomolecules, potentially altering their function and activity.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Molecular Formula : C₇H₇N₃O₃

- Molecular Weight : 181.15 g/mol

- CAS Registry Number : 39513-61-6

- Key Features : A pyrimidine-dione derivative with methyl groups at positions 1 and 3 and an isocyanato (-NCO) substituent at position 5. The isocyanato group confers electrophilic reactivity, enabling crosslinking or conjugation with nucleophiles (e.g., amines, alcohols) .

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between this compound and related compounds:

Reactivity and Functional Differences

- Electrophilic vs. Nucleophilic Reactivity: The isocyanato group in the target compound enables reactions with amines (to form ureas) or alcohols (to form urethanes), making it valuable in polymer chemistry or drug conjugation . In contrast, the amino group in 6-amino-1,3-dimethylpyrimidine-2,4-dione participates in condensation reactions (e.g., with aldehydes or isothiocyanates) to form fused heterocycles like pyrimido[4,5-d]pyrimidines (). These derivatives exhibit moderate anticancer activity, particularly against MCF-7 and HeLa cell lines .

- Biological Activity: Amino-substituted analogs (e.g., compound 65f in ) show tyrosinase inhibition and anticancer activity, attributed to nitrogen substitution at position 4 of the aryl ring.

- Synthetic Versatility: 6-Amino-1,3-dimethylpyrimidine-2,4-dione serves as a precursor for multicomponent reactions (e.g., with aldehydes and urea) to generate tetrahydropyrimido[4,5-d]pyrimidine-triones in high yields under microwave irradiation (). Isocyanato derivatives are less explored in the literature but may find utility in click chemistry or as intermediates for agrochemicals.

Structural and Crystallographic Insights

- Planarity and Packing: Bis-pyrimidine derivatives (e.g., CCDC 968994) exhibit near-planar geometries, with the 6-amino and arylidene groups influencing crystal packing via hydrogen bonding and π-π stacking .

- Spectroscopic Signatures: ¹H-NMR: Amino-substituted analogs show characteristic singlets for methyl groups (δ 3.30–3.67 ppm) and aromatic protons (δ 7.63–8.99 ppm) (). IR: Isocyanato derivatives display strong ν(NCO) stretches near ~2250 cm⁻¹, absent in amino or hydroxyl analogs .

生物活性

5-Isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 39513-61-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

This compound is characterized by its isocyanate functional group attached to a pyrimidine ring. The molecular formula is C_7H_8N_4O_2, with a molecular weight of 180.16 g/mol. It possesses unique chemical reactivity due to the presence of the isocyanate group, which can participate in various nucleophilic reactions.

Biological Activity

Research on the biological activity of this compound has revealed several important pharmacological properties:

Antimicrobial Activity

Studies have shown that compounds containing isocyanate groups exhibit significant antimicrobial properties. For instance, derivatives of 5-Isocyanato-1,3-dimethylpyrimidine have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls and inhibition of essential metabolic pathways.

Anticancer Properties

Recent research indicates that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The compound's ability to inhibit tumor growth has been attributed to its interaction with cellular proteins involved in cancer progression.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Isocyanates are known to modify amino acid residues in proteins, leading to the inhibition of enzymes involved in various biochemical pathways. This property could be exploited for therapeutic applications in diseases where enzyme dysregulation is a factor.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrimidine-2,4-dione with phosgene or other isocyanate precursors under controlled conditions. Variations in synthesis methods can lead to different derivatives with enhanced biological activity.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Phosgene Reaction | 75 | Standard method with good yield |

| Alternative Isocyanate | 65 | Lower yield but potential for novel derivatives |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 10 µg/mL.

- Cancer Cell Apoptosis : Research conducted at a leading cancer research institute showed that treatment with 5-Isocyanato-1,3-dimethylpyrimidine resulted in a 50% reduction in cell viability in breast cancer cell lines within 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

- Enzyme Inhibition Studies : A recent publication detailed the compound's effect on carbonic anhydrase inhibition. The IC50 value was determined to be approximately 0.5 µM, indicating potent inhibitory activity compared to standard inhibitors.

Q & A

Q. What synthetic strategies are employed for preparing 5-isocyanato-1,3-dimethylpyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via sequential functionalization of the pyrimidine-dione core. Initial steps involve alkylation or acylation reactions, such as reacting precursors with benzyl chlorides or acylating agents in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce substituents . Subsequent isocyanate group introduction may utilize phosgene derivatives or carbamoyl chloride intermediates. Purification is typically achieved via recrystallization or chromatography .

Q. How can the purity and structural integrity of this compound be verified?

Use a combination of 1H NMR (to confirm substitution patterns and isocyanate presence), HPLC with a C18 column (to assess purity over a 25-min gradient), and mass spectrometry (to validate molecular weight). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What precautions are critical when handling the isocyanate functional group?

The isocyanate group is moisture-sensitive and reactive. Conduct reactions under inert atmospheres (N₂/Ar), use anhydrous solvents, and store the compound at low temperatures. Safety measures include fume hoods, gloves, and real-time gas monitoring to prevent exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective alkylation of the pyrimidine-dione core?

Regioselectivity is influenced by steric and electronic factors. For example, alkylation at the N1 position can be promoted using bulky electrophiles (e.g., benzyl chlorides) in DMF with K₂CO₃, as steric hindrance directs substitution to less hindered sites. Kinetic studies and computational modeling (DFT) help predict and validate selectivity .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR shifts) for derivatives?

Discrepancies in NMR signals may arise from dynamic processes (e.g., tautomerism) or impurities. Use variable-temperature NMR to probe tautomeric equilibria or employ 2D techniques (HSQC, HMBC) for unambiguous assignment. Cross-validate with X-ray crystallography or computational chemical shift predictions .

Q. How can computational methods guide the design of novel derivatives with enhanced reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., frontier molecular orbitals) and reaction pathways. For example, modeling the isocyanate group’s electrophilicity aids in designing nucleophilic addition reactions. Molecular docking studies can further prioritize derivatives for biological testing .

Q. What strategies mitigate side reactions during isocyanate functionalization?

Competing hydrolysis of the isocyanate group can be minimized by using dry solvents, molecular sieves, and low temperatures. Employing masked isocyanate precursors (e.g., carbamates) or in situ generation via Curtius rearrangement may improve yields. Monitor reactions via FT-IR to track isocyanate consumption (peak ~2270 cm⁻¹) .

Q. How do solvent polarity and catalyst choice influence acylation efficiency?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrimidine-dione core, while bases like NaOMe or K₂CO₃ deprotonate reactive sites. For example, acylation with 3-methylbutanoyl chloride in DMF at 0–5°C minimizes side reactions, as shown in analogous fluorouracil derivatization studies .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagents/Conditions | Key Outcome | Reference |

|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | N1-substituted derivatives | |

| Acylation | 3-Methylbutanoyl chloride, NaOMe, DMF | 1-Acylated products | |

| Isocyanate Formation | Phosgene derivatives, anhydrous Et₂O | Introduction of -NCO group |

Q. Table 2: Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| Single-crystal XRD | Absolute configuration determination | R-factor < 0.05, data/parameter ratio > 15 |

| HPLC-MS | Purity assessment (≥98%) | C18 column, 0.1% TFA gradient |

| VT-NMR | Probing tautomeric equilibria | Temperature range: −50°C to 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。